molecular formula C26H26N4 B2392806 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline CAS No. 361160-54-5

4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline

Cat. No.: B2392806
CAS No.: 361160-54-5
M. Wt: 394.522
InChI Key: IMFCPWPAWALIJD-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. One common route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the piperazine moiety and the methylphenyl groups can be done through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions to improve yield and reduce costs. This might involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methyl groups.

    Reduction: Reduction reactions could target the quinazoline ring or the piperazine moiety.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent, possibly in the treatment of diseases like cancer or neurological disorders.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might:

    Bind to Enzymes or Receptors: Inhibiting or activating their function.

    Interfere with DNA/RNA: Affecting gene expression or replication.

    Modulate Signaling Pathways: Altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline
  • 4-(4-Methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]quinazoline

Uniqueness

The specific substitution pattern on the quinazoline and piperazine rings can significantly affect the compound’s properties, such as its binding affinity to biological targets, its solubility, and its overall pharmacokinetic profile.

Properties

IUPAC Name

4-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4/c1-19-11-13-21(14-12-19)25-22-8-4-5-9-23(22)27-26(28-25)30-17-15-29(16-18-30)24-10-6-3-7-20(24)2/h3-14H,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFCPWPAWALIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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